Cas no 31470-07-2 (4H-Pyran-4-one, 2-hydroxy-)

4H-Pyran-4-one, 2-hydroxy-, is a heterocyclic organic compound featuring a pyranone core with a hydroxyl substituent at the 2-position. This structure imparts reactivity useful in synthetic chemistry, particularly as a building block for pharmaceuticals, agrochemicals, and fine chemicals. Its keto-enol tautomerism enhances versatility in nucleophilic and electrophilic reactions. The compound’s stability under controlled conditions and compatibility with diverse reaction conditions make it valuable for constructing complex molecular frameworks. It is often employed in the synthesis of flavones, chromones, and other bioactive derivatives. High purity grades ensure consistent performance in research and industrial applications, supporting precise and reproducible results.
4H-Pyran-4-one, 2-hydroxy- structure
4H-Pyran-4-one, 2-hydroxy- structure
Product name:4H-Pyran-4-one, 2-hydroxy-
CAS No:31470-07-2
MF:C5H4O3
MW:112.083461761475
CID:5843792
PubChem ID:54682472

4H-Pyran-4-one, 2-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyran-4-one, 2-hydroxy-
    • EN300-4272683
    • AT26917
    • Z1198306031
    • 2H-Pyran-2-one, 4-hydroxy-
    • 2-hydroxy-4h-pyran-4-one
    • 31470-07-2
    • 2-hydroxy-4-pyrone
    • SCHEMBL10200
    • SCHEMBL1187892
    • 4-hydroxy-2H-pyran-2-one
    • starbld0008292
    • VNZOLPIHDIJPBZ-UHFFFAOYSA-N
    • 50607-32-4
    • AKOS005166955
    • 4-Hydroxypyran-2-one
    • 4-hydroxy-2-pyrone
    • DTXSID40198657
    • AKOS006306302
    • Inchi: 1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-3,7H
    • InChI Key: WTLPSDOYWLDZSL-UHFFFAOYSA-N
    • SMILES: C1(O)OC=CC(=O)C=1

Computed Properties

  • Exact Mass: 112.016043985g/mol
  • Monoisotopic Mass: 112.016043985g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.483±0.06 g/cm3(Predicted)
  • Melting Point: 116-118 °C(Solv: ethanol (64-17-5))
  • Boiling Point: 299.1±40.0 °C(Predicted)
  • pka: 4.50±1.00(Predicted)

4H-Pyran-4-one, 2-hydroxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4272683-2.5g
2-hydroxy-4H-pyran-4-one
31470-07-2 95%
2.5g
$2912.0 2023-05-20
Enamine
EN300-4272683-0.5g
2-hydroxy-4H-pyran-4-one
31470-07-2 95%
0.5g
$1158.0 2023-05-20
Enamine
EN300-4272683-10.0g
2-hydroxy-4H-pyran-4-one
31470-07-2 95%
10g
$6390.0 2023-05-20
Enamine
EN300-4272683-1.0g
2-hydroxy-4H-pyran-4-one
31470-07-2 95%
1g
$1485.0 2023-05-20
Enamine
EN300-4272683-0.25g
2-hydroxy-4H-pyran-4-one
31470-07-2 95%
0.25g
$735.0 2023-05-20
Enamine
EN300-4272683-5.0g
2-hydroxy-4H-pyran-4-one
31470-07-2 95%
5g
$4309.0 2023-05-20
Enamine
EN300-4272683-0.05g
2-hydroxy-4H-pyran-4-one
31470-07-2 95%
0.05g
$344.0 2023-05-20
Enamine
EN300-4272683-0.1g
2-hydroxy-4H-pyran-4-one
31470-07-2 95%
0.1g
$515.0 2023-05-20

Additional information on 4H-Pyran-4-one, 2-hydroxy-

4H-Pyran-4-one, 2-hydroxy- (CAS No. 31470-07-2): A Comprehensive Overview

4H-Pyran-4-one, 2-hydroxy- (CAS No. 31470-07-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as dihydroxyacetone pyranose, is a cyclic ketone with a unique structure that confers it a wide range of biological and chemical properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 4H-Pyran-4-one, 2-hydroxy-.

Chemical Structure and Properties

The molecular formula of 4H-Pyran-4-one, 2-hydroxy- is C6H8O3, and its molecular weight is approximately 128.12 g/mol. The compound features a six-membered ring with a ketone group at the 4-position and a hydroxyl group at the 2-position. This unique arrangement of functional groups imparts 4H-Pyran-4-one, 2-hydroxy- with several notable properties:

  • Solubility: It is highly soluble in water and polar organic solvents such as methanol and ethanol.
  • Stability: The compound is stable under normal conditions but can undergo hydrolysis in strongly acidic or basic environments.
  • Reactivity: The presence of both a ketone and a hydroxyl group makes it an excellent substrate for various chemical reactions, including nucleophilic addition, esterification, and condensation reactions.

Synthesis Methods

The synthesis of 4H-Pyran-4-one, 2-hydroxy- can be achieved through several routes. One common method involves the cyclization of dihydroxyacetone in the presence of an acid catalyst. This reaction typically proceeds via an intramolecular aldol condensation followed by dehydration to form the cyclic ketone. Another approach involves the ring-opening polymerization of cyclic esters or lactones followed by hydrolysis to yield 4H-Pyran-4-one, 2-hydroxy-.

Biological Activities

Recent research has highlighted the diverse biological activities of 4H-Pyran-4-one, 2-hydroxy-. Studies have shown that this compound exhibits significant antioxidant properties due to its ability to scavenge free radicals and inhibit lipid peroxidation. This makes it a potential candidate for use in anti-aging formulations and as a protective agent against oxidative stress-related diseases.

In addition to its antioxidant effects, 4H-Pyran-4-one, 2-hydroxy- has been found to possess anti-inflammatory properties. Research conducted on animal models has demonstrated that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 4H-Pyran-4-one, 2-hydroxy- could be developed into therapeutic agents for treating inflammatory conditions.

Potential Applications

The unique properties of 4H-Pyran-4-one, 2-hydroxy- have led to its exploration in various applications across different industries:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory activities, 4H-Pyran-4-one, 2-hydroxy- is being investigated as a potential drug candidate for treating diseases such as Alzheimer's disease, Parkinson's disease, and chronic inflammatory disorders.
  • Cosmetics: The compound's ability to protect against oxidative stress makes it a valuable ingredient in skincare products designed to combat aging and improve skin health.
  • Agriculture: Preliminary studies have shown that 4H-Pyran-4-one, 2-hydroxy- can enhance plant growth and improve crop yields by reducing oxidative damage caused by environmental stressors.
  • Fine Chemicals: The reactivity of 4H-Pyran-4-one, 2-hydroxy- makes it an important intermediate in the synthesis of more complex molecules used in various industrial applications.

Current Research Trends

The ongoing research on 4H-Pyran-4-one, 2-hydroxy- is focused on elucidating its mechanisms of action and optimizing its therapeutic potential. Recent studies have explored the use of nanotechnology to enhance the delivery and efficacy of this compound in biological systems. For example, encapsulating 4H-Pyran-4-one, 2-hydroxy- in liposomes or nanoparticles has been shown to improve its bioavailability and target specificity.

In addition to these advancements, there is growing interest in understanding the role of 4H-Pyran-4-one, 2-hydroxy- in modulating cellular signaling pathways. Research has indicated that this compound can interact with key enzymes involved in oxidative stress response pathways, such as Nrf2 and Keap1. By modulating these pathways, 4H-Pyran-4-one, 2-hydroxy- may offer new strategies for preventing or treating diseases associated with oxidative stress.

Conclusion

In conclusion, 4H-Pyran-4-one, 2-hydroxy- (CAS No. 31470-07-2) is a multifaceted compound with promising applications in various fields. Its unique chemical structure endows it with valuable properties such as high solubility, stability, and reactivity. The compound's antioxidant and anti-inflammatory activities make it a potential therapeutic agent for treating a range of diseases. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in different applications. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing scientific knowledge and improving human health.

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